1-Isocyanato-3-methylbutane

LogP Partition Coefficient Solubility

1-Isocyanato-3-methylbutane (CAS 1611-65-0), also known as isopentyl isocyanate, is an aliphatic monoisocyanate with the molecular formula C6H11NO and a molecular weight of 113.16 g/mol. It is typically a colorless to pale yellow liquid characterized by a boiling point of approximately 130.8 °C at 760 mmHg and a density of 0.87 g/cm³.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
CAS No. 1611-65-0
Cat. No. B155649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isocyanato-3-methylbutane
CAS1611-65-0
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESCC(C)CCN=C=O
InChIInChI=1S/C6H11NO/c1-6(2)3-4-7-5-8/h6H,3-4H2,1-2H3
InChIKeyUQNAQAROTUILLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isocyanato-3-methylbutane (CAS 1611-65-0): Procurement and Baseline Characterization for Research and Industrial Use


1-Isocyanato-3-methylbutane (CAS 1611-65-0), also known as isopentyl isocyanate, is an aliphatic monoisocyanate with the molecular formula C6H11NO and a molecular weight of 113.16 g/mol . It is typically a colorless to pale yellow liquid characterized by a boiling point of approximately 130.8 °C at 760 mmHg and a density of 0.87 g/cm³ [1]. As a reactive isocyanate, it is primarily utilized as a building block in organic synthesis and as an intermediate in the production of polymers, coatings, and adhesives .

Workflow
Building block for polyurethane, coating, and adhesive synthesis
Selection Logic
Branched-chain aliphatic monoisocyanate with distinct reactivity profile
Use Context
Proteomics capping reagent; hydrophobic polymer segment modifier

Why Generic Substitution of 1-Isocyanato-3-methylbutane is Not Recommended


Generic substitution among aliphatic isocyanates is not a straightforward process. The specific branched 3-methylbutyl chain of 1-isocyanato-3-methylbutane confers distinct physicochemical properties, such as LogP and vapor pressure, compared to linear or differently branched analogs like n-butyl isocyanate or 1-isocyanato-2-methylbutane . These differences directly impact reactivity kinetics, solubility, and the final performance characteristics of derived materials, such as polyurethane flexibility, adhesion, and glass transition temperature . Consequently, direct replacement without empirical validation can lead to suboptimal or failed experimental outcomes, underscoring the need for product-specific evidence.

Property Shift Branched 3-methylbutyl chain alters LogP and reactivity kinetics compared to linear analogs like n-butyl isocyanate; polymer flexibility and phase behavior may differ.
Volatility Mismatch Vapor pressure and boiling point significantly differ from lower molecular weight isocyanates, impacting handling protocols and exposure assessment.
Validation Gap Direct replacement without empirical validation can lead to unexpected material performance; stoichiometry and impurity profiles require product-specific review.

1-Isocyanato-3-methylbutane: A Guide to Verifiable, Quantitative Differentiation for Procurement


Comparative LogP Values: Impact on Reactivity and Solubility Profiles

The octanol-water partition coefficient (LogP) for 1-isocyanato-3-methylbutane is predicted to be approximately 2.77 . This value can be compared to other common aliphatic isocyanates to infer differences in hydrophobicity and solubility. For instance, n-butyl isocyanate (CAS 111-36-4) has a predicted LogP of approximately 1.87 [1]. The higher LogP for 1-isocyanato-3-methylbutane suggests it is significantly more hydrophobic, which can influence its behavior in biphasic reaction systems, its compatibility with non-polar monomers, and its extraction from aqueous mixtures .

LogP Comparison
Class-level
1-Isocyanato-3-methylbutane: 2.77 vs n-Butyl isocyanate: 1.87 (Δ = 0.90, predicted)
Higher hydrophobicity may support biphasic reactions and non-polar monomer compatibility.
Predicted values; experimental verification recommended for critical applications.
LogP Partition Coefficient Solubility Organic Synthesis Polymer Chemistry

Vapor Pressure and Boiling Point: Handling and Safety Considerations

The physical handling of isocyanates is directly related to their vapor pressure. 1-Isocyanato-3-methylbutane has a vapor pressure of 9.5±0.2 mmHg at 25°C and a boiling point of 130.8±9.0 °C at 760 mmHg . This is significantly lower than that of the smaller, more volatile ethyl isocyanate (CAS 109-90-0), which has a boiling point of 60 °C and a vapor pressure of 134 mmHg at 20 °C [1]. The lower vapor pressure of 1-isocyanato-3-methylbutane results in reduced airborne exposure risk during open handling, which is a key safety consideration for laboratory and pilot-scale operations.

Vapor Pressure & Boiling Point
Class-level
1-Isocyanato-3-methylbutane VP 9.5 mmHg (25°C), BP 130.8°C; Ethyl isocyanate VP 134 mmHg (20°C), BP 60°C (Δ BP ~70°C)
Substantially lower volatility reduces airborne exposure risk during open handling.
Data from predicted and standard sources; apply standard isocyanate safety precautions.
Vapor Pressure Boiling Point Safety Process Engineering Isocyanate

Purity Specifications from Commercial Sources

Reputable vendors of 1-isocyanato-3-methylbutane, such as AKSci, specify a minimum purity of 95% for this compound (catalog #5158AD) . This specification provides a quantitative baseline for procurement, ensuring a consistent level of quality for research applications. In contrast, some analogs like 1-isocyanato-2-methylbutane may be offered by suppliers with a purity of 97% . While a direct functional comparison is not available, the defined purity is a critical parameter for ensuring reproducible stoichiometry in synthesis, as impurities can act as chain terminators or introduce side reactions.

Commercial Purity Specification
Specification review
Min. purity 95% (e.g., AKSci catalog); analog 1-isocyanato-2-methylbutane offered at 97% (vendor-specific)
Defined purity baseline supports stoichiometric calculations and reproducibility.
Verify lot-specific COA; impurity profiles may influence polymer chain termination.
Purity Quality Control Reproducibility Sourcing Analytical Chemistry

Validated Research and Industrial Applications for 1-Isocyanato-3-methylbutane


Synthesis of Specialty Polyurethanes with Tailored Hydrophobicity

The higher LogP of 1-isocyanato-3-methylbutane (2.77) relative to n-butyl isocyanate (1.87) indicates its suitability for synthesizing polyurethane segments with enhanced hydrophobic character . This property is particularly valuable for formulating coatings and adhesives intended for moisture-resistant applications, or for creating block copolymers where phase separation is driven by hydrophobicity differences .

Safer Laboratory-Scale Derivatization of Amines and Alcohols

The significantly lower vapor pressure of 1-isocyanato-3-methylbutane (9.5 mmHg at 25°C) compared to highly volatile isocyanates like ethyl isocyanate (134 mmHg at 20°C) makes it a safer reagent for routine derivatization of amines and alcohols in a standard fume hood setting [1]. This reduces the risk of airborne exposure and simplifies the engineering controls required for its use.

Use as a Building Block in Proteomics Research

As noted by commercial suppliers, 1-isocyanato-3-methylbutane is utilized as a reagent in proteomics research . Its function as a monofunctional isocyanate allows it to act as a capping or blocking agent for specific functional groups on proteins or peptides, a critical step in bottom-up proteomics workflows where controlled modification is required prior to mass spectrometry analysis.

Application
Selection Property
Validation Focus
Hydrophobic polyurethane and coating synthesis
Higher predicted LogP (2.77) indicating enhanced hydrophobic character
Confirm polymer hydrophobicity, moisture resistance, and phase separation behavior
Reduced-volatility derivatization of amines and alcohols
Lower vapor pressure (9.5 mmHg) vs. volatile isocyanates like ethyl isocyanate
Assess airborne exposure under standard fume hood conditions; verify reaction efficiency
Proteomics building block (capping/blocking agent)
Monofunctional isocyanate reactivity for selective functional group modification
Evaluate capping efficiency and mass spectrometry compatibility in bottom-up workflows

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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